molecular formula C25H31ClN4O2 B2629300 (Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile CAS No. 1252567-26-2

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile

Cat. No.: B2629300
CAS No.: 1252567-26-2
M. Wt: 455
InChI Key: UVSXDRUXPIYNNX-UHFFFAOYSA-N
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Description

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
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Biological Activity

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a complex organic compound with significant potential in pharmacological applications. Understanding its biological activity is crucial for its development as a therapeutic agent. This article reviews the available data on its biological properties, structure-activity relationships (SAR), and potential applications.

The compound has the following chemical properties:

  • Molecular Formula : C25H31ClN4O2
  • Molecular Weight : 455 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of compounds containing piperazine and pyrrolidine moieties has been widely studied. This compound, incorporating both structures, suggests several pharmacological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives with piperazine scaffolds have demonstrated significant cytotoxic effects in vitro against cancer cells such as PC3 and HeLa, with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The presence of chlorophenyl groups in similar compounds has been linked to enhanced antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Docking studies suggest that these compounds may interact effectively with bacterial enzymes .
  • Anti-inflammatory Effects : Some analogs have shown potential in reducing inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR of piperazine derivatives indicates that modifications to the piperazine ring and substituents can significantly influence biological activity. Key findings include:

  • Substituents at the 4-position of the piperazine ring enhance anticancer activity.
  • The introduction of bulky groups on the pyrrolidine moiety can improve binding affinity to biological targets .

Case Studies

Several studies highlight the efficacy of related compounds:

  • Piperazine Derivatives : A study on various piperazine derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that the structure of (Z)-2-[...] could be optimized for better therapeutic outcomes .
  • In Vivo Studies : Animal models treated with similar piperazine-containing compounds exhibited reduced tumor sizes and improved survival rates, supporting their potential use in cancer therapy .

Data Tables

Biological ActivityRelated CompoundIC50 Value (µM)Reference
AntitumorCompound 91.02
AntibacterialCompound X0.63
Anti-inflammatoryCompound YNot specified

Properties

IUPAC Name

(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-18-12-22(20(3)30(18)19(2)17-32-4)14-23(15-27)25(31)29-10-8-28(9-11-29)16-21-6-5-7-24(26)13-21/h5-7,12-14,19H,8-11,16-17H2,1-4H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSXDRUXPIYNNX-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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